molecular formula C21H27N2+ B1349308 1,3-Dimesityl-4,5-dihydro-1H-imidazol-3-ium CAS No. 245679-17-8

1,3-Dimesityl-4,5-dihydro-1H-imidazol-3-ium

Cat. No.: B1349308
CAS No.: 245679-17-8
M. Wt: 307.5 g/mol
InChI Key: GONBKFIOUGPBTG-UHFFFAOYSA-N
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Description

1,3-Dimesityl-4,5-dihydro-1H-imidazol-3-ium is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its stability and reactivity. The compound is characterized by the presence of two 2,4,6-trimethylphenyl groups attached to a dihydroimidazolium core, making it a valuable reagent in organic synthesis and catalysis.

Biochemical Analysis

Biochemical Properties

1,3-Bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-1-ium plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to bind with metal pre-catalysts to form complexes that exhibit high catalytic activity . These interactions are essential for facilitating reactions such as regioselective cycloaddition of terminal acetylenes with azides, leading to 1,4-disubstituted triazoles . The compound’s ability to form stable complexes with metal ions makes it a valuable reagent in biochemical research.

Cellular Effects

The effects of 1,3-Bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-1-ium on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of certain signaling pathways, leading to changes in gene expression patterns . Additionally, its impact on cellular metabolism includes alterations in metabolic flux and metabolite levels, which can affect overall cell function and viability.

Molecular Mechanism

At the molecular level, 1,3-Bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-1-ium exerts its effects through specific binding interactions with biomolecules. It acts as an N-heterocyclic carbene (NHC) ligand, binding to metal pre-catalysts and forming highly active catalytic complexes . These complexes can inhibit or activate enzymes, leading to changes in gene expression and cellular function. The compound’s ability to form stable complexes with metal ions is a key aspect of its molecular mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,3-Bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-1-ium can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions, but can degrade over time, leading to changes in its effectiveness . Long-term effects on cellular function have also been observed, with some studies indicating potential impacts on cell viability and function over extended periods.

Dosage Effects in Animal Models

The effects of 1,3-Bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-1-ium vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced catalytic activity and improved cellular function . At higher doses, toxic or adverse effects can occur, including potential damage to cellular structures and disruption of normal cellular processes . Understanding the dosage effects is crucial for determining the safe and effective use of this compound in research and applications.

Metabolic Pathways

1,3-Bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-1-ium is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its incorporation into biochemical reactions . The compound’s impact on metabolic flux and metabolite levels can influence overall cellular metabolism, affecting processes such as energy production and biosynthesis.

Transport and Distribution

Within cells and tissues, 1,3-Bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-1-ium is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement and localization . The compound’s distribution within cells can affect its accumulation and activity, influencing its overall effectiveness in biochemical reactions.

Subcellular Localization

The subcellular localization of 1,3-Bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-1-ium is an important factor in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . The compound’s localization can impact its interactions with other biomolecules and its role in cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimesityl-4,5-dihydro-1H-imidazol-3-ium typically involves the reaction of 2,4,6-trimethylphenylamine with glyoxal in the presence of a base, followed by cyclization to form the imidazolium ring. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Temperature: 60-80°C

    Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, leading to higher efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimesityl-4,5-dihydro-1H-imidazol-3-ium undergoes various types of chemical reactions, including:

    Oxidation: Reacts with oxidizing agents to form corresponding imidazolium salts.

    Reduction: Can be reduced to form dihydroimidazolines.

    Substitution: Undergoes nucleophilic substitution reactions, particularly at the imidazolium ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halides, alkoxides

Major Products

The major products formed from these reactions include various imidazolium salts, dihydroimidazolines, and substituted imidazolium derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride
  • 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride
  • 1,3-Dicyclohexylimidazolium tetrafluoroborate

Uniqueness

1,3-Dimesityl-4,5-dihydro-1H-imidazol-3-ium is unique due to its specific substitution pattern on the phenyl rings, which enhances its stability and reactivity compared to other similar compounds. This makes it particularly valuable in catalytic applications where high stability and reactivity are required .

Properties

IUPAC Name

1,3-bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N2/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6/h9-13H,7-8H2,1-6H3/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GONBKFIOUGPBTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)N2CC[N+](=C2)C3=C(C=C(C=C3C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90370168
Record name 1,3-bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-1-ium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90370168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

245679-17-8
Record name 4,5-Dihydro-1,3-bis(2,4,6-trimethylphenyl)-1H-imidazolium
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=245679-17-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-1-ium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90370168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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